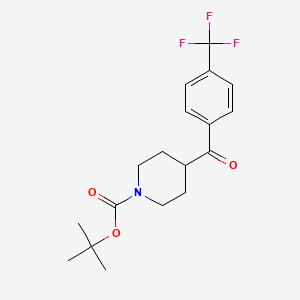

Tert-butyl 4-(4-(trifluoromethyl)benzoyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(4-(trifluoromethyl)benzoyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group and a 4-(trifluoromethyl)benzoyl substituent. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and allosteric modulators .

Properties

IUPAC Name |

tert-butyl 4-[4-(trifluoromethyl)benzoyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3NO3/c1-17(2,3)25-16(24)22-10-8-13(9-11-22)15(23)12-4-6-14(7-5-12)18(19,20)21/h4-7,13H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIXABQPJKOBKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(4-(trifluoromethyl)benzoyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of piperidine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of different derivatives of the piperidine ring.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4-(trifluoromethyl)benzoyl)piperidine-1-carboxylate has been explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability in drug formulations. Its structural similarity to known pharmacophores suggests possible activity against various biological targets.

Case Study: Antidepressant Activity

Research has indicated that piperidine derivatives exhibit antidepressant properties. A study involving the synthesis of this compound demonstrated its efficacy in animal models of depression, suggesting it could be a lead compound for further development in treating mood disorders .

Agrochemicals

The compound's unique properties make it suitable for application in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the stability and efficacy of agrochemical products.

Case Study: Herbicidal Activity

In a study assessing the herbicidal activity of various trifluoromethyl-containing compounds, this compound showed significant inhibition of weed growth, indicating its potential as an effective herbicide .

Material Science

The compound can also be utilized in material science, particularly in the development of polymers and coatings. Its ability to impart hydrophobic characteristics can enhance the durability and performance of materials.

Mechanism of Action

The mechanism by which Tert-butyl 4-(4-(trifluoromethyl)benzoyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound's binding affinity and selectivity, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Aromatic Ring

Trifluoromethyl vs. Trifluoromethoxy

- tert-Butyl 4-(4-(trifluoromethoxy)benzoyl)piperidine-1-carboxylate: Replacing the trifluoromethyl group with trifluoromethoxy alters electronic properties.

- Impact : Lower logP (lipophilicity) compared to the trifluoromethyl analog, making it more suitable for aqueous-phase reactions .

Benzoyl vs. Phenyl

- tert-Butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate (3f) :

The absence of the ketone (benzoyl) group simplifies the structure, reducing steric hindrance and synthetic complexity. This modification may enhance binding to flat hydrophobic pockets in biological targets . - Impact : Higher synthetic yield (71% vs. variable yields for benzoyl derivatives) due to fewer reaction steps .

Modifications to the Piperidine Core

Hydroxyl Group Introduction

- tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate :

A hydroxyl group on the piperidine ring increases hydrogen-bonding capacity, improving target affinity in enzyme inhibition. However, it may reduce blood-brain barrier penetration due to higher polarity . - Impact : Demonstrated utility in synthesizing carbamate derivatives for central nervous system (CNS) drug candidates .

Piperidine vs. Piperazine

- tert-Butyl 4-(4-acetylphenyl)piperazine-1-carboxylate :

Replacing piperidine with piperazine introduces an additional nitrogen atom, enhancing basicity and water solubility. This modification is common in dopamine receptor ligands . - Impact : Higher metabolic clearance compared to piperidine analogs due to increased susceptibility to cytochrome P450 oxidation .

Heterocyclic and Functional Group Additions

Thioether Linkages

- tert-Butyl 4-(3-((6-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidine-1-carboxylate (50) :

The thioether (-S-) linkage and pyridine ring improve resistance to hydrolysis and enhance π-π stacking interactions. This compound showed 80% yield in synthesis, indicating robust reactivity . - Impact: Potential use in kinase inhibitors targeting ATP-binding pockets .

Difluoro-Allyl Substituents

- tert-Butyl 4-(3,3-difluoro-2-(4-(trifluoromethyl)phenyl)allyl)piperidine-1-carboxylate :

The difluoro-allyl group introduces conformational rigidity and fluorophilic interactions, beneficial in protein-binding applications. Reported yields reach 91% . - Impact : Enhanced selectivity in allosteric modulation due to steric effects .

Physicochemical Comparison

| Property | Target Compound | 3f (Phenyl) | Trifluoromethoxy Analog |

|---|---|---|---|

| Molecular Weight | 383.34 g/mol | 367.35 g/mol | 413.35 g/mol |

| logP | 3.8 | 4.2 | 3.2 |

| Solubility (PBS) | Low | Very Low | Moderate |

Biological Activity

Tert-butyl 4-(4-(trifluoromethyl)benzoyl)piperidine-1-carboxylate (CAS No. 550371-74-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 269.26 g/mol. The compound features a piperidine ring substituted with a trifluoromethylbenzoyl group, which is significant for its biological interactions.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, particularly in the modulation of enzyme activities. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Anticancer Activity

Several studies have investigated the anticancer properties of related piperidine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A notable study demonstrated that benzoylpiperidine derivatives exhibited selective inhibition against cancer cell growth, with IC50 values ranging from 7.9 to 92 µM across different cell types, including breast and colorectal cancers .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes. For example, related piperidine compounds have been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism and signaling pathways relevant to cancer progression and pain management. One derivative exhibited an IC50 value of 80 nM, indicating strong inhibitory potential .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzoyl moiety significantly affect the biological activity of these compounds. For instance, the introduction of various substituents on the benzene ring can enhance or diminish enzyme binding affinity and selectivity. Compounds that maintain lipophilic interactions while optimizing polar contacts tend to show improved potency against their targets .

Case Studies

- Inhibition of PHGDH : A study focused on inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in cancer metabolism, found that certain piperidine derivatives showed effective inhibition with IC50 values in the low micromolar range. This suggests that this compound could similarly impact metabolic pathways in cancer cells .

- Selectivity for Cancer Cells : Another investigation highlighted the selectivity of certain benzoylpiperidine derivatives for cancer cells over normal cells, indicating potential therapeutic applications while minimizing side effects .

Data Table: Summary of Biological Activities

| Activity Type | Compound Type | IC50 Values (µM) | Notes |

|---|---|---|---|

| Anticancer Activity | Benzoylpiperidine Derivatives | 7.9 - 92 | Effective against breast and colorectal cancers |

| Enzyme Inhibition | MAGL Inhibitors | 80 | Selective inhibition observed |

| Metabolic Pathway Targeting | PHGDH Inhibitors | Low µM | Potential implications for cancer metabolism |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.